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Compound of Interest

4'-(4-
Compound Name:
Fluorobenzyloxy)acetophenone

cat. No.: B1301805

CAS Number: 72293-96-0

This technical guide provides a comprehensive overview of 4'-(4-
Fluorobenzyloxy)acetophenone, a synthetic aromatic ketone of interest to researchers,
scientists, and professionals in drug development. This document outlines its chemical
properties, a detailed experimental protocol for its synthesis via Williamson ether synthesis,
and summarizes its known (or inferred) biological context.

Chemical and Physical Properties

4'-(4-Fluorobenzyloxy)acetophenone is a solid at room temperature with a molecular formula
of C15H13FO02 and a molecular weight of 244.26 g/mol .[1] A summary of its key identifiers and
physical properties is presented in the table below.
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Property Value Reference
CAS Number 72293-96-0 [1]
Molecular Formula C15H13FO02 [1]
Molecular Weight 244.26 g/mol [1]
1-{4-[(4-
IUPAC Name fluorophenyl)methoxy]phenyl]e
thanone
4-(4-
Fluorobenzyloxy)acetophenon
Synonyms e, 1-(4-((4-
fluorobenzyl)oxy)phenyl)ethan
one
Appearance Solid
Melting Point 79°C [1]

CC(=0)C1=CC=C(C=C1)OCC
SMILES [1]
2=CC=C(C=C2)F

MQJDMMIBGFVIDR-
InChl Key [1]
UHFFFAOYSA-N

Experimental Protocols

Synthesis of 4'-(4-Fluorobenzyloxy)acetophenone via
Williamson Ether Synthesis

The primary method for the synthesis of 4'-(4-Fluorobenzyloxy)acetophenone is the
Williamson ether synthesis. This reaction involves the O-alkylation of a phenoxide with an alkyl
halide. In this case, 4'-hydroxyacetophenone is deprotonated with a base to form a phenoxide,
which then acts as a nucleophile to displace the halide from 4-fluorobenzyl halide.

Reactants:

» 4'-Hydroxyacetophenone
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e 4-Fluorobenzyl chloride (or bromide)

e Potassium carbonate (K2CO3) or another suitable base
o Acetone or Dimethylformamide (DMF) as the solvent
Procedure:

e Reaction Setup: To a solution of 4'-hydroxyacetophenone (1.0 equivalent) in acetone or
DMF, add potassium carbonate (1.5-2.0 equivalents).

» Addition of Alkyl Halide: To the stirred suspension, add 4-fluorobenzyl chloride (1.1
equivalents).

e Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours
(typically 4-12 hours). The progress of the reaction can be monitored by thin-layer
chromatography (TLC).

o Work-up: After the reaction is complete, cool the mixture to room temperature and filter to
remove the inorganic salts.

o Extraction: Evaporate the solvent from the filtrate under reduced pressure. Dissolve the
residue in an organic solvent such as ethyl acetate and wash with water and brine.

« Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate
under reduced pressure. The crude product can be purified by recrystallization from a
suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to
yield pure 4'-(4-Fluorobenzyloxy)acetophenone.

Logical Relationship of Synthesis
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Caption: Williamson Ether Synthesis Workflow.

Spectroscopic Data (Predicted)

While specific, published spectra for this exact compound are not readily available in public
databases, the expected NMR and IR spectral data can be predicted based on its structure and
data from analogous compounds.

IH NMR (predicted):
o Asinglet for the methyl protons (-COCHs) around & 2.5 ppm.
e Asinglet for the benzylic protons (-OCH2-) around & 5.1 ppm.

e Aset of doublets for the aromatic protons of the acetophenone ring, with the protons ortho to
the carbonyl group appearing downfield (around & 7.9 ppm) and the protons ortho to the
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ether linkage appearing upfield (around & 7.0 ppm).

o A set of multiplets or two doublets of doublets for the aromatic protons of the 4-fluorobenzyl
ring between & 7.1 and 7.5 ppm.

13C NMR (predicted):
e Asignal for the methyl carbon (-COCHs) around & 26 ppm.
» A signal for the benzylic carbon (-OCH2-) around & 70 ppm.

 Signals for the aromatic carbons, including the quaternary carbons. The carbon of the
carbonyl group (-C=0) would be significantly downfield, around & 197 ppm. The carbon
attached to the fluorine atom will show a large one-bond C-F coupling constant.

IR Spectroscopy (predicted):

A strong absorption band for the carbonyl (C=0) stretch around 1680 cm~1.

C-O-C ether stretching bands around 1250 and 1050 cm~1.

Aromatic C-H stretching bands above 3000 cm—1.

Aromatic C=C stretching bands in the 1600-1450 cm~* region.

A C-F stretching band around 1220 cm~1.

Biological Activity and Potential Applications

Acetophenone derivatives are known to exhibit a wide range of pharmacological activities,

including antimicrobial, antioxidant, and anti-inflammatory properties. The introduction of a
fluorine atom and a benzyloxy group can significantly modulate the biological activity of the
parent acetophenone scaffold.

While specific studies on the biological activity of 4'-(4-Fluorobenzyloxy)acetophenone are
limited in publicly available literature, its structural motifs are present in molecules with known
biological targets. For instance, benzyloxy derivatives have been investigated as inhibitors of
various enzymes. Given the prevalence of the acetophenone core in medicinal chemistry, this
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compound could serve as a valuable intermediate for the synthesis of more complex molecules
with potential therapeutic applications.

Potential Signaling Pathway Involvement
(Hypothetical)

Based on the activities of structurally related compounds, 4'-(4-
Fluorobenzyloxy)acetophenone could potentially interact with various signaling pathways.
For example, some chalcones and other acetophenone derivatives are known to modulate
inflammatory pathways. A hypothetical interaction is depicted below.
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Caption: Hypothetical NF-kB Pathway Inhibition.
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Disclaimer: This technical guide is intended for informational purposes for a scientific audience.
The biological activities and pathway interactions described are based on the properties of
structurally related compounds and are hypothetical for 4'-(4-Fluorobenzyloxy)acetophenone
itself, pending specific experimental validation. All laboratory work should be conducted with
appropriate safety precautions.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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